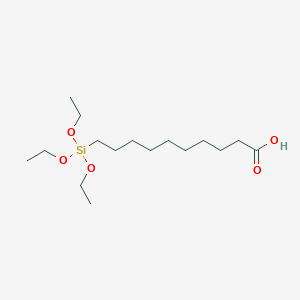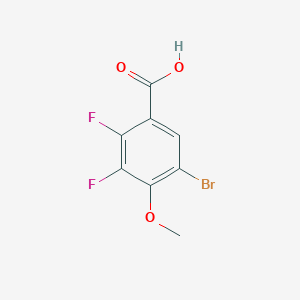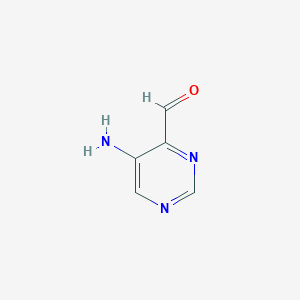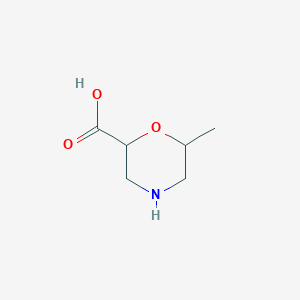
10-Triethoxysilyldecanoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-Triethoxysilyldecanoic acid (TESDA) is an organosilicon compound that has been used in a variety of scientific research applications due to its unique properties. It is a readily available, low-cost carboxylic acid with a molecular weight of 320.39 g/mol. TESDA is a versatile compound that can be used in a variety of applications, including synthesis, catalysis, and biochemistry. It has been used for the synthesis of a wide range of organic compounds, including polymers, peptides, and nucleotides. Additionally, TESDA has been utilized in a variety of biochemistry and physiological applications, such as enzyme inhibition, protein folding, and gene expression.
科学的研究の応用
10-Triethoxysilyldecanoic acid, 95% has been used in a variety of scientific research applications due to its unique properties. It has been used as a catalyst in a variety of organic syntheses, including the synthesis of peptides and nucleotides. Additionally, 10-Triethoxysilyldecanoic acid, 95% has been used as a surfactant in the preparation of liposomes and other nanomaterials. It has also been used as a reagent in the synthesis of polymers, as well as in the preparation of metal-organic frameworks (MOFs). Furthermore, 10-Triethoxysilyldecanoic acid, 95% has been used as a bioactive compound in a variety of biochemistry and physiological applications, such as enzyme inhibition, protein folding, and gene expression.
作用機序
The mechanism of action of 10-Triethoxysilyldecanoic acid, 95% is not fully understood. However, it is believed that the carboxylic acid group of 10-Triethoxysilyldecanoic acid, 95% can interact with a variety of proteins and enzymes, resulting in inhibition or activation of their activity. Additionally, the siloxane portion of 10-Triethoxysilyldecanoic acid, 95% can interact with hydrophobic regions of proteins and enzymes, resulting in changes in their folding and stability. Finally, the siloxane portion of 10-Triethoxysilyldecanoic acid, 95% can also interact with hydrophobic regions of DNA and RNA, resulting in changes in gene expression.
Biochemical and Physiological Effects
10-Triethoxysilyldecanoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the synthesis of polysaccharides, peptides, and nucleotides. Additionally, 10-Triethoxysilyldecanoic acid, 95% has been found to inhibit the activity of enzymes involved in the synthesis of fatty acids, lipids, and phospholipids. Furthermore, 10-Triethoxysilyldecanoic acid, 95% has been found to inhibit the activity of enzymes involved in the synthesis of proteins and nucleic acids. Finally, 10-Triethoxysilyldecanoic acid, 95% has been found to interact with DNA and RNA, resulting in changes in gene expression.
実験室実験の利点と制限
One of the main advantages of using 10-Triethoxysilyldecanoic acid, 95% in lab experiments is its low cost and easy availability. Additionally, 10-Triethoxysilyldecanoic acid, 95% is a versatile compound that can be used in a variety of applications, including synthesis, catalysis, and biochemistry. Furthermore, 10-Triethoxysilyldecanoic acid, 95% is relatively stable and can be stored for long periods of time without significant degradation.
However, there are some limitations to using 10-Triethoxysilyldecanoic acid, 95% in lab experiments. For example, 10-Triethoxysilyldecanoic acid, 95% is not soluble in water, which can limit its use in certain applications. Additionally, 10-Triethoxysilyldecanoic acid, 95% has a relatively low solubility in organic solvents, which can also limit its use in certain applications. Finally, 10-Triethoxysilyldecanoic acid, 95% can interact with a variety of proteins and enzymes, resulting in inhibition or activation of their activity, which can complicate the interpretation of experimental results.
将来の方向性
There are a variety of potential future directions for the use of 10-Triethoxysilyldecanoic acid, 95% in scientific research. For example, 10-Triethoxysilyldecanoic acid, 95% could be used to develop new materials for use in drug delivery systems. Additionally, 10-Triethoxysilyldecanoic acid, 95% could be used to develop new catalysts for use in organic syntheses. Furthermore, 10-Triethoxysilyldecanoic acid, 95% could be used to develop new biomaterials for use in tissue engineering. Finally, 10-Triethoxysilyldecanoic acid, 95% could be used to develop new nanomaterials for use in biochemistry and physiological applications.
合成法
10-Triethoxysilyldecanoic acid, 95% can be synthesized using a variety of methods, depending on the desired product. One common synthesis method involves the reaction of a silane with a carboxylic acid. The reaction requires a catalyst, such as a strong base, and is typically conducted at temperatures between 100-150°C. The resulting product is a siloxane with a carboxylic acid group attached to the silicon atom. This compound can then be further reacted with an alcohol to form 10-Triethoxysilyldecanoic acid, 95%.
特性
IUPAC Name |
10-triethoxysilyldecanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34O5Si/c1-4-19-22(20-5-2,21-6-3)15-13-11-9-7-8-10-12-14-16(17)18/h4-15H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVMPEARDMMHITJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCCCCCCCC(=O)O)(OCC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34O5Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Bromo-4-(methylthio)benzo[d][1,3]dioxole](/img/structure/B6359461.png)











